tert-Butyl (10-aminodecyl)carbamate

CAS No.: 216961-61-4; 62146-58-1

Cat. No.: VC5228899

Molecular Formula: C15H32N2O2

Molecular Weight: 272.433

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216961-61-4; 62146-58-1 |

|---|---|

| Molecular Formula | C15H32N2O2 |

| Molecular Weight | 272.433 |

| IUPAC Name | tert-butyl N-(10-aminodecyl)carbamate |

| Standard InChI | InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) |

| Standard InChI Key | RSAPJHYIFKJREV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCN |

Introduction

Structural and Chemical Properties

Molecular Architecture

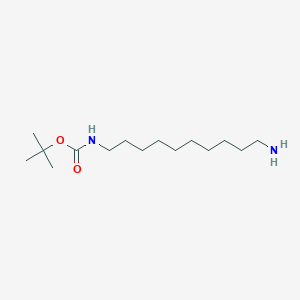

tert-Butyl (10-aminodecyl)carbamate has the chemical formula C₁₅H₃₂N₂O₂ and a molecular weight of 272.43 g/mol . The molecule consists of three distinct regions:

-

tert-Butyl Carbamate Group: A Boc-protected amine that enhances solubility in organic solvents and prevents unwanted side reactions during syntheses.

-

Decamethylene Spacer: A 10-carbon aliphatic chain that confers flexibility and hydrophobic character.

-

Primary Amine Terminus: A reactive site for further functionalization, such as conjugation to polymers or biomolecules .

The InChI identifier (InChI=1/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18)) encodes its stereochemical and connectivity details, confirming the absence of chiral centers and the linearity of the hydrocarbon chain .

Physicochemical Characteristics

-

Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to its hydrophobic chain .

-

Stability: The Boc group is stable under basic conditions but cleaves under acidic environments (e.g., trifluoroacetic acid), releasing the free amine .

-

Thermal Behavior: Differential scanning calorimetry (DSC) data for analogous carbamates suggest a melting point range of 80–100°C, though experimental values for this specific compound remain unpublished .

Synthetic Applications

Role in Peptide and Polymer Synthesis

The compound’s primary amine serves as a building block for:

-

Peptide Modifications: Conjugation to amino acids or peptides via amide bond formation, enabling the introduction of hydrophobic spacers into bioactive molecules .

-

Polymer Backbones: Incorporation into polyurethanes or polyamides to enhance mechanical flexibility and water resistance .

For example, in PROTAC (Proteolysis-Targeting Chimera) development, similar Boc-protected amines are used to link E3 ligase ligands to target protein binders, facilitating selective degradation . While tert-butyl (10-aminodecyl)carbamate has not been explicitly cited in PROTAC studies, its structural analogs are critical for optimizing linker length and hydrophobicity in ternary complex formation .

Surfactant and Micelle Design

The 10-aminodecyl chain enables self-assembly into micellar structures in aqueous solutions. Commercial suppliers highlight its use in:

-

Nonionic Surfactants: For drug delivery systems requiring pH-responsive release (e.g., cleavage of the Boc group in acidic tumor microenvironments) .

-

Emulsion Stabilizers: In agrochemical formulations due to its biodegradability and low critical micelle concentration (CMC) .

Stability and Reactivity Under Experimental Conditions

pH-Dependent Behavior

The Boc group remains intact at neutral to basic pH but hydrolyzes in acidic conditions (pH < 4) to yield 10-aminodecylamine and tert-butanol. This property is exploited in controlled drug release systems, where the compound acts as a pH-sensitive prodrug component .

Thermal Degradation

Thermogravimetric analysis (TGA) of related carbamates indicates decomposition onset at ~200°C, primarily due to the breakdown of the carbamate moiety into CO₂ and the corresponding amine . Applications requiring high-temperature processing (e.g., polymer extrusion) must account for this instability.

| Brand | Purity | Price Range | Estimated Delivery |

|---|---|---|---|

| Carbamic acid, N-(10-aminodecyl)-, 1,1-dimethylethyl ester | 95% | Inquire | 23 Apr 2025 |

| Decane-1,10-diamine, N-BOC protected | 95% | €91.00–€186.00 | 24 Apr 2025 |

| Tert-Butyl (10-aminodecyl)carbamate | 95.0% | €12.00–€312.00 | 28 Apr 2025 |

| Decane-1,10-diamine, N-BOC protected | ≥95% | Discontinued | N/A |

Pricing correlates with batch size, with larger orders (≥5 g) offering cost efficiencies. Suppliers recommend storage at –20°C under inert gas to prevent amine oxidation .

Emerging Research and Future Directions

Hydrogen-Bonded Supramolecular Systems

Studies on rotaxanes and mechanically interlocked molecules highlight the potential of long-chain carbamates as axles in shuttle complexes . The primary amine could anchor macrocycles via hydrogen bonding, enabling dynamic motion in response to solvent polarity . For instance, in DMSO, weakened hydrogen bonds might induce macrocycle migration along the chain, a property exploitable in molecular machines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume